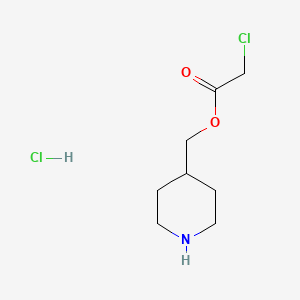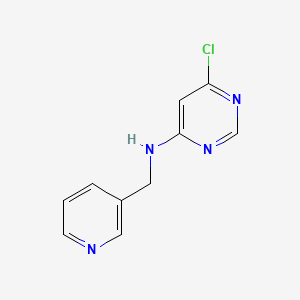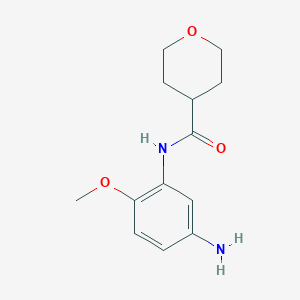
4-(2,2-Difluoroethoxy)phenol
Übersicht
Beschreibung
4-(2,2-Difluoroethoxy)phenol is a colorless to light yellow solid. It is also known as diflunisal phenol. It contains a total of 27 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, 1 aliphatic ether, and 1 aromatic ether .
Molecular Structure Analysis
The molecular formula of this compound is C8H8F2O2. Its molecular weight is 174.14 g/mol. The structure includes a six-membered ring, an aromatic hydroxyl, and both aliphatic and aromatic ethers .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Health Effects
4-(2,2-Difluoroethoxy)phenol, as a phenolic compound, contributes significantly to the antioxidant properties of various foods and beverages. These phenolic compounds are essential in the human diet due to their potential beneficial health effects, particularly their antioxidant activity. Their consumption may lower the risk of health disorders related to oxidative stress. Phenolic compounds also play a crucial role in extending the shelf-life of products by controlling rancidity development and maintaining nutritional quality (Shahidi & Ambigaipalan, 2015).
Adsorption and Environmental Applications
Activated carbon fibers (ACFs) are used for the adsorption of various phenols, including substituted phenols, from aqueous solutions. The adsorption capacities and mechanisms of these phenols are crucial for environmental cleanup processes. The study of adsorption kinetics and mechanisms provides insights into the potential environmental applications of phenolic compounds in wastewater treatment (Liu et al., 2010).
Chemical and Physical Properties
The O-H bond dissociation energies and proton affinities of substituted phenols, including this compound, have been studied extensively. Understanding these chemical properties is essential for various applications, including in organic chemistry and materials science. These properties influence the reactivity and stability of phenolic compounds in different environments (Chandra & Uchimaru, 2002).
Anticancer Properties
Phenolics in plants, including this compound, have garnered attention for their potent antioxidant properties and effects in preventing oxidative stress-associated diseases like cancer. Research in this area focuses on the identification and development of phenolic compounds from different plants for health and medical-related applications (Dai & Mumper, 2010).
Enzymatic Oxidation and Bioremediation
The role of phenol oxidizing enzymes in the bioremediation of phenolic pollutants, including this compound, is significant. The study of reaction products from enzyme-catalyzed oxidation of phenolic compounds is important for developing viable wastewater treatment technologies (Aitken et al., 1994).
Eigenschaften
IUPAC Name |
4-(2,2-difluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSQBFCDYPWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696683 | |
| Record name | 4-(2,2-Difluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183003-98-6 | |
| Record name | 4-(2,2-Difluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)
![4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395130.png)






![4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395142.png)


